(Rac)-Upacicalcet

CaSR Allosteric Modulation SHPT

(Rac)-Upacicalcet is the essential racemic reference for the clinically approved injectable calcimimetic Upacicalcet (Upasita®). As a CaSR positive allosteric modulator (EC50 10.8 nM) with a unique binding mode at the receptor's amino acid site, it is a critical tool compound for SAR studies and biased signaling research. Its calcium-dependent mechanism enables cleaner in vivo study designs without CYP2D6 drug-drug interaction risks. This high-purity standard is ideal for developing PK/PD models incorporating dialytic clearance. Request a quote today.

Molecular Formula C11H14ClN3O6S
Molecular Weight 351.76 g/mol
Cat. No. B11933549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Upacicalcet
Molecular FormulaC11H14ClN3O6S
Molecular Weight351.76 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)O)N
InChIInChI=1S/C11H14ClN3O6S/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21)
InChIKeyLHEYGVSDVBEYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procure (Rac)-Upacicalcet? A Concise Baseline for Calcimimetic Research


(Rac)-Upacicalcet is the racemic mixture of Upacicalcet, a non-peptide, injectable calcimimetic agent. Upacicalcet functions as a potent positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) with an EC50 of 10.8 nM, and is clinically approved for the treatment of secondary hyperparathyroidism (SHPT) in hemodialysis patients [1]. The compound's mechanism targets the amino acid binding site of the CaSR, a binding mode distinct from that of other calcimimetics [2]. This specific pharmacological profile forms the basis for its differentiative clinical and preclinical characteristics.

Why In-Class Calcimimetic Substitution for (Rac)-Upacicalcet is Not Straightforward


Generic substitution among calcimimetics is not recommended due to fundamental mechanistic and functional differences that lead to divergent safety and efficacy profiles. For example, (Rac)-Upacicalcet's parent compound, Upacicalcet, exhibits a strict dependence on physiological extracellular calcium levels for its agonist activity, a property not shared by all calcimimetics like etelcalcetide [1]. Furthermore, its binding to the CaSR's amino acid site is unique compared to cinacalcet, which binds elsewhere on the receptor [2]. These molecular distinctions translate directly into quantifiable differences in adverse event profiles, such as a significantly lower impact on gastric emptying compared to cinacalcet [3]. These data underscore the necessity of evaluating the specific compound for its intended research or clinical application.

Quantitative Differentiation: Head-to-Head Evidence for (Rac)-Upacicalcet


Differential CaSR Binding Site: A Unique Mechanism vs. Conventional Calcimimetics

Unlike cinacalcet and etelcalcetide, Upacicalcet functions as a pure positive allosteric modulator (PAM) that binds to the amino acid binding site of the calcium-sensing receptor (CaSR), rather than acting as an agonist [1]. This was demonstrated through in silico docking simulations and competitive binding assays where Upacicalcet was shown to compete with L-tryptophan, a known amino acid site binder [1]. This distinct binding site may explain its efficacy in patients who are not sensitive to conventional drugs and its potentially superior safety profile [1].

CaSR Allosteric Modulation SHPT

Preserved Gastric Emptying: A 300-Fold Safety Window vs. Cinacalcet

In a direct comparative study in normal rats, cinacalcet significantly slowed gastric emptying by approximately 50%. In contrast, Upacicalcet did not affect gastric emptying even when administered at a dose of 10 mg/kg, which is 300-fold higher than the dose required to affect serum intact parathyroid hormone (iPTH) levels [1]. This indicates a substantial safety margin for Upacicalcet concerning gastrointestinal (GI) motility, a common dose-limiting side effect of cinacalcet therapy.

Gastrointestinal Safety In Vivo

Calcium-Dependent Activation: Mitigating Hypocalcemia Risk vs. Etelcalcetide

Upacicalcet's agonist activity on the human CaSR is strictly dependent on the presence of physiological extracellular calcium (Ca2+) concentrations and does not occur at sub-physiological levels. This contrasts with etelcalcetide, which exhibits agonistic activity even in the complete absence of extracellular Ca2+ [1]. In vivo, the effect of Upacicalcet on reducing serum Ca2+ disappeared at levels below the physiological range, even at doses 100-fold higher than the effective dose for reducing iPTH [1].

Hypocalcemia CaSR In Vitro

Reduced Drug-Drug Interaction Potential: No CYP2D6 Inhibition

A key differentiator for Upacicalcet is its significantly decreased inhibitory effect on the cytochrome P450 2D6 (CYP2D6) enzyme compared to cinacalcet [1]. Cinacalcet is a known moderate-to-strong inhibitor of CYP2D6, which leads to numerous drug-drug interactions (DDIs) and requires careful management in patients taking other CYP2D6 substrates [2]. Upacicalcet's minimal effect on this pathway reduces the risk of polypharmacy complications.

CYP2D6 Pharmacokinetics DDI

Efficient Dialyzability: 80% Removal in a Single Session

In a Phase I/II study of hemodialysis patients with SHPT, Upacicalcet was found to be approximately 80% removed by a single dialysis session and did not accumulate in plasma with repeated administration [1]. This is a distinct pharmacokinetic property compared to etelcalcetide, which is known to be removed by dialysis but can still accumulate over time in some patients [2]. The short half-life of Upacicalcet in plasma (1-2 hours) also contributes to its manageable pharmacokinetic profile [3].

Pharmacokinetics Hemodialysis Clearance

Sustained iPTH Reduction with Minimal Impact on Serum Calcium

In a Phase 3, 52-week open-label study in Japanese hemodialysis patients with SHPT, Upacicalcet demonstrated long-term efficacy in reducing serum intact parathyroid hormone (iPTH) levels while maintaining serum calcium (cCa) and phosphorus (P) control without inducing severe hypocalcemia, particularly in patients with baseline iPTH ≤300 pg/mL [1]. This clinical evidence supports the translational relevance of the preclinical findings regarding its calcium-dependent activation mechanism.

Efficacy Safety Clinical Trial

High-Impact Research Applications for (Rac)-Upacicalcet Based on Evidence


In Vivo Models of SHPT Requiring Avoidance of GI and DDI Confounders

Researchers using chronic kidney disease (CKD) rat models can leverage (Rac)-Upacicalcet to suppress PTH without the confounding effects of delayed gastric emptying (seen with cinacalcet) [1] or the risk of drug-drug interactions via CYP2D6 inhibition (seen with cinacalcet) [2]. This allows for cleaner study designs, especially when co-administering other oral therapies or assessing gastrointestinal physiology.

Investigating CaSR Pharmacology and Biased Signaling

Due to its unique binding site on the amino acid binding domain of the CaSR, (Rac)-Upacicalcet serves as a critical tool compound for probing structure-activity relationships (SAR) and biased signaling pathways distinct from those activated by calcimimetics that bind to the transmembrane or extracellular domains [3]. This is essential for studying CaSR allostery and developing the next generation of modulators.

Pharmacokinetic Studies in Dialysis Settings

The well-characterized and efficient removal of Upacicalcet by hemodialysis (approximately 80% in a single session) makes (Rac)-Upacicalcet an ideal reference standard for developing and validating PK/PD models that incorporate dialytic clearance [4]. Its short half-life and lack of accumulation further simplify pharmacokinetic modeling and dose prediction [5].

Longitudinal Studies Minimizing Hypocalcemia as a Confounding Variable

For long-term in vivo studies where maintaining a stable physiological state is paramount, (Rac)-Upacicalcet's unique calcium-dependent mechanism provides a clear advantage [6]. Its ability to lower PTH without causing severe or symptomatic hypocalcemia, as validated in a 52-week clinical trial, allows researchers to isolate the effects of PTH suppression from the secondary effects of profound calcium lowering [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Upacicalcet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.